
methyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate
Overview
Description
Methyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a synthetic intermediate featuring a benzyloxy-protected phenyl group, a tert-butoxycarbonyl (Boc)-protected amino group, and a methyl ester. Its structure enables applications in peptide synthesis and medicinal chemistry, where the Boc group facilitates amine protection during coupling reactions . The benzyloxy moiety enhances lipophilicity, while the methyl ester improves solubility in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves multiple steps. One common route starts with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base. The final step involves esterification of the carboxylic acid group using methanol and a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc deprotection.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding alcohol.
Substitution: Free amine.
Scientific Research Applications
Methyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug precursor or prodrug.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The benzyloxy group may interact with specific enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Ester Groups
Ethyl 3-(4-(Benzyloxy)phenyl)-2-((tert-Butoxycarbonyl)amino)propanoate
- Key Difference : Ethyl ester replaces methyl ester.
- Impact : The ethyl group increases molecular weight (399.48 g/mol vs. 385.45 g/mol for the methyl analog) and slightly alters solubility in polar solvents .
- Synthesis: Similar Boc protection strategies are used, but esterification employs ethanol instead of methanol .
Methyl 2-(4-Bromobenzyl)-3-((tert-Butoxycarbonyl)amino)propanoate
- Key Difference : Bromine substitution on the benzyl group.
- Impact : Introduces a heavy atom (Br), enhancing electronic density for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Substituents on the Phenyl Ring
Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-Methoxyphenyl)propanoate
- Key Difference : Methoxy replaces benzyloxy.
- Impact : Reduced steric hindrance and increased hydrophilicity due to the smaller methoxy group. Melting point and stability differ, though specific data are unavailable .
(S)-tert-Butyl 2-((tert-Butoxycarbonyl)amino)-3-(4-(Prop-2-yn-1-yloxy)phenyl)propanoate
- Key Difference : Propargyloxy group replaces benzyloxy.
- Impact : The alkyne enables click chemistry applications (e.g., azide-alkyne cycloaddition) for bioconjugation .
Protecting Group Variations
Methyl 2-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-Butyl)phenyl)propanoate (35)
- Key Difference : Benzyloxycarbonyl (Cbz) instead of Boc for amine protection.
- Impact : Cbz requires harsher conditions (e.g., H₂/Pd-C) for deprotection compared to Boc (acid-labile). Yield: 38% via thianthrenium salt coupling .
Methyl 3-((4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)sulfonyl)propanoate
- Impact : Enhances binding to metalloproteinases (MMPs) in cancer therapeutics, as seen in related sulfonamide derivatives .
Core Structural Modifications
Methyl 3-{2-[4-({[Amino(imino)methyl]amino}methyl)phenyl]oxazolo[4,5-b]pyridin-6-yl}propanoate (7)
- Key Difference: Oxazolo[4,5-b]pyridine core replaces phenylpropanoate.
- Impact : The heterocyclic core enhances π-π stacking in enzyme inhibition (e.g., kinase targets). Synthesis involves Raney Ni-catalyzed hydrogenation (48 hours, 73% yield) .
Biological Activity
Methyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate, commonly referred to as a derivative of amino acid compounds, has garnered attention for its potential biological activities. This compound possesses structural features that suggest possible interactions with biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 385.46 g/mol. The compound features a benzyloxy group, which may enhance lipophilicity and facilitate membrane permeability.
Property | Value |
---|---|
Molecular Formula | C22H27NO5 |
Molecular Weight | 385.46 g/mol |
Purity | >96% |
CAS Number | 138774-98-8 |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies indicate that it may act as an inhibitor of certain metabolic pathways, particularly those involving amino acid metabolism and neurotransmitter synthesis.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on tryptophan hydroxylase (TPH), an enzyme critical for serotonin synthesis. Inhibition rates observed were approximately 64% at concentrations around 100 µM, suggesting potential applications in treating mood disorders or obesity by modulating serotonin levels .
Case Studies
A recent study evaluated the structure-activity relationship (SAR) of various derivatives related to this compound. The findings indicated that modifications at the para position of the phenyl ring can significantly influence inhibitory potency against TPH, with some derivatives achieving over 90% inhibition at similar concentrations .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound. Initial assessments suggest low blood-brain barrier (BBB) permeability, which may limit central nervous system effects but could be advantageous for peripheral applications .
Table 2: Pharmacokinetic Profile
Parameter | Value |
---|---|
BBB Permeability | Low |
Plasma Concentration | <7 ng/mL |
AUC | 1.2 μg h/mL |
Toxicity and Safety Profile
Toxicological evaluations are crucial for determining the safety profile of this compound. Current data suggest that the compound has a moderate toxicity profile, with specific hazard statements indicating potential skin and eye irritation upon exposure .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing methyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate, and how are protecting groups managed?
-
Methodological Answer :
Synthesis typically involves coupling reactions and protecting group strategies. For example:- The tert-butoxycarbonyl (Boc) group protects the amine during esterification or coupling steps. Deprotection requires acidic conditions (e.g., TFA or HCl in dioxane) .
- The benzyloxy group on the phenyl ring can be introduced via benzylation of a phenolic precursor and later removed via catalytic hydrogenation (e.g., Pd/C, H₂) .
- A carbodiimide coupling agent (e.g., DCC) with DMAP as a catalyst is often used for ester/amide bond formation in anhydrous solvents like dichloromethane (DCM) .
Critical Steps :
- Monitor reaction progress via TLC or LC-MS to avoid over-reaction.
- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
Q. What purification and characterization techniques are recommended for this compound?
-
Methodological Answer :
- Purification :
-
Column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediate products.
-
Preparative HPLC (C18 column, acetonitrile/water mobile phase) for final purification .
- Characterization :
-
NMR : Confirm regiochemistry (e.g., tert-Boc singlet at ~1.4 ppm, benzyloxy aromatic protons at ~7.4 ppm) .
-
HPLC : Assess purity (>95% by area under the curve) .
-
Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ calculated for C₂₂H₂₇NO₅: 386.19) .
Example Analytical Data Table :
Technique Key Peaks/Features Reference ¹H NMR δ 1.43 (s, Boc), 5.12 (s, benzyl CH₂), 7.35–7.45 (m, aromatic) HPLC Retention time: 12.3 min (95% purity)
Q. How can researchers confirm the stereochemical integrity of the compound?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis (e.g., R-factor <0.05) .
- Chiral HPLC : Compare retention times with enantiomeric standards .
- Optical Rotation : Measure [α]₂₀ᴅ to verify enantiopurity (e.g., [α]₂₀ᴅ = +15.2° in CHCl₃) .
Advanced Research Questions
Q. How can researchers optimize coupling reactions to improve yields of this compound?
- Methodological Answer :
- Solvent Selection : Use anhydrous DCM or THF to minimize side reactions (e.g., hydrolysis) .
- Catalyst Screening : Test DMAP vs. HOBt for carbodiimide-mediated couplings to reduce racemization .
- Temperature Control : Conduct reactions at 0–4°C to suppress exothermic side reactions.
- Yield Analysis :
Condition | Yield (%) | Notes |
---|---|---|
DCC/DMAP, 0°C | 78 | Minimal byproducts |
EDCI/HOBt, RT | 65 | Increased racemization |
Reference: .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies :
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h. Analyze degradation via HPLC (e.g., Boc group hydrolyzes at pH <2) .
- Thermal Stability : Heat at 40–80°C for 48h. Degradation products (e.g., free amine) identified via LC-MS .
- Key Findings :
- Stable in neutral/basic conditions (pH 7–12).
- Rapid decomposition in acidic conditions (pH 1–3) due to Boc cleavage.
Q. What experimental strategies can elucidate the compound’s enzyme inhibition mechanisms?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or esterases) .
- Molecular Docking : Simulate binding interactions with target enzymes (e.g., AutoDock Vina) to identify key residues (e.g., hydrogen bonding with the tert-Boc group) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., benzyloxy → methoxy) to assess functional group contributions .
Q. How should researchers resolve contradictions between spectroscopic data and computational models?
- Methodological Answer :
- Multi-Technique Validation :
- Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16) .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Case Study :
- A reported ¹H NMR δ 5.12 (benzyl CH₂) conflicts with DFT predictions (δ 5.08). Re-evaluation confirmed solvent effects (CDCl₃ vs. DMSO-d₆) as the cause .
Q. What methodologies assess the compound’s environmental impact and degradation pathways?
- Methodological Answer :
- Biodegradation Studies : Incubate with soil or microbial cultures; monitor via LC-MS for metabolites (e.g., benzyl alcohol from benzyloxy cleavage) .
- Photolysis : Expose to UV light (254 nm) and identify photoproducts (e.g., phenolic derivatives) .
- Ecotoxicity Screening : Test on model organisms (e.g., Daphnia magna) for LC₅₀ values .
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-22(2,3)28-21(25)23-19(20(24)26-4)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWMIQPMNNKJMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.